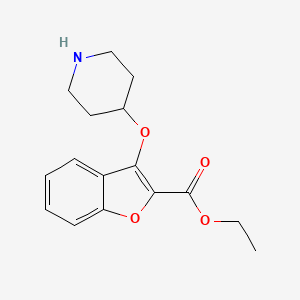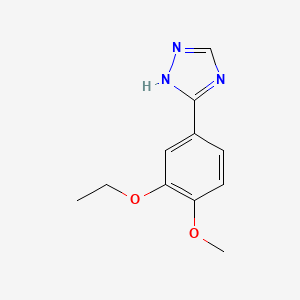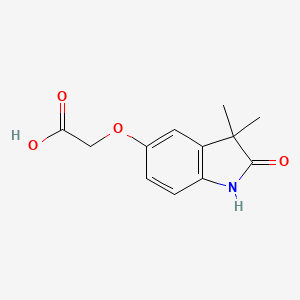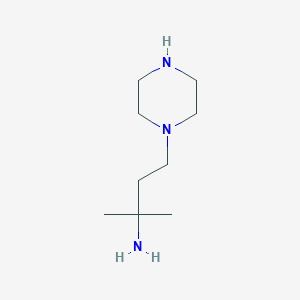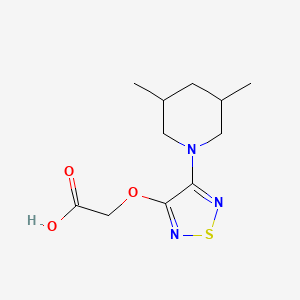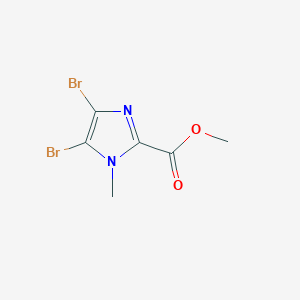
2-(2-Chloropyridin-3-yl)-4-(p-tolyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloropyridin-3-yl)-4-(p-tolyl)thiazole is a heterocyclic compound that features both pyridine and thiazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-3-yl)-4-(p-tolyl)thiazole typically involves the reaction of 2-chloropyridine-3-carbaldehyde with p-tolylthiourea under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated to reflux for several hours to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
2-(2-Chloropyridin-3-yl)-4-(p-tolyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-(2-Chloropyridin-3-yl)-4-(p-tolyl)thiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
- 1-(2-Chloropyridin-3-yl)-3-(p-tolyl)thiourea
- (2-Chloropyridin-3-yl)(p-tolyl)methanone
Uniqueness
2-(2-Chloropyridin-3-yl)-4-(p-tolyl)thiazole is unique due to the presence of both pyridine and thiazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H11ClN2S |
|---|---|
分子量 |
286.8 g/mol |
IUPAC 名称 |
2-(2-chloropyridin-3-yl)-4-(4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C15H11ClN2S/c1-10-4-6-11(7-5-10)13-9-19-15(18-13)12-3-2-8-17-14(12)16/h2-9H,1H3 |
InChI 键 |
HMDHDFBSROFZBZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Bromo-3-(methylthio)benzo[B]thiophene](/img/structure/B11793765.png)


